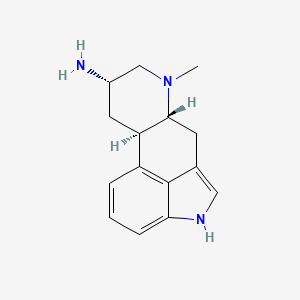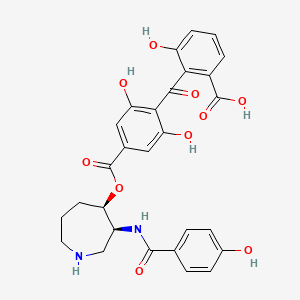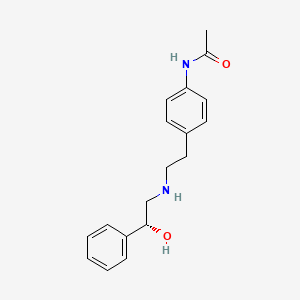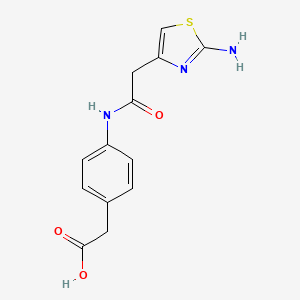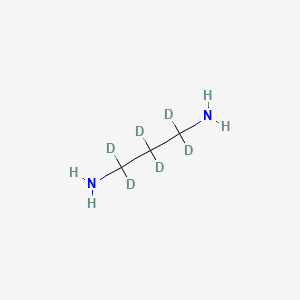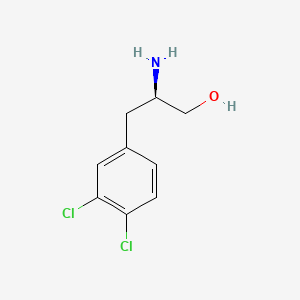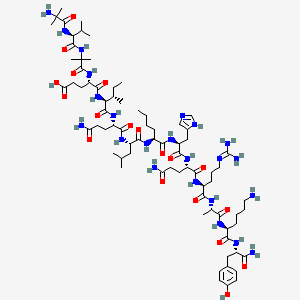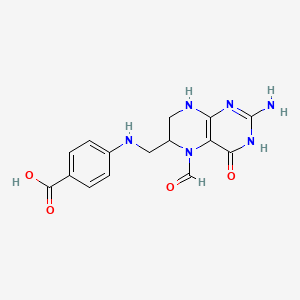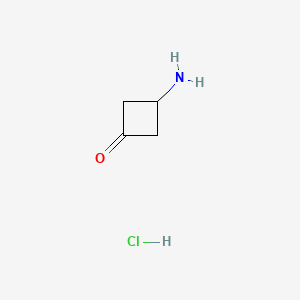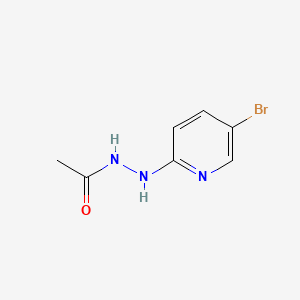
N'-(5-Bromopyridin-2-yl)acetohydrazide
Übersicht
Beschreibung
N’-(5-Bromopyridin-2-yl)acetohydrazide is a chemical compound with the molecular formula C7H8BrN3O . It has an average mass of 230.062 Da and a monoisotopic mass of 228.985062 Da .
Molecular Structure Analysis
The molecular structure of N’-(5-Bromopyridin-2-yl)acetohydrazide consists of a pyridine ring attached to an acetohydrazide group . The pyridine ring contains a bromine atom, which contributes to the compound’s reactivity.Physical And Chemical Properties Analysis
N’-(5-Bromopyridin-2-yl)acetohydrazide has a molecular weight of 230.06200 . Other physical and chemical properties such as density, boiling point, and melting point are not specified in the available sources .Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
N'-(5-Bromopyridin-2-yl)acetohydrazide serves as a precursor for synthesizing a variety of derivatives with significant biological activities. For instance, novel derivatives synthesized from this compound have shown promising cytotoxic effects against cancer cell lines. A study highlighted the synthesis of derivatives that exhibited a remarkable cytotoxic effect against human breast cancer cells, with one compound showing notably effective activity compared to other synthesized compounds and even the reference drug doxorubicin (Hossa F. Al Shareef, 2020). This suggests the potential of N'-(5-Bromopyridin-2-yl)acetohydrazide derivatives in the development of new anticancer agents.
Antimicrobial Activity
Derivatives of N'-(5-Bromopyridin-2-yl)acetohydrazide also exhibit antimicrobial properties. Research into the cyclization of some carbothioamide derivatives containing antipyrine and triazole moieties, initiated from acetohydrazide derivatives, revealed good antimicrobial activities (Hacer Bayrak et al., 2010). This indicates the potential use of these compounds in creating new antimicrobial agents to combat various bacterial and fungal infections.
Synthesis of Benzothiazole Acylhydrazones as Anticancer Agents
Another significant application involves the synthesis of benzothiazole acylhydrazones as anticancer agents. A study demonstrated the synthesis and evaluation of 2-((5-substitutedbenzothiazol-2-yl)thio)-N’-(2-(4-(substitutedphenyl)ethylidene)acetohydrazide derivatives, investigating their probable anticancer activity. These derivatives were shown to possess cytotoxic activity against several cancer cell lines, including C6, A549, MCF-7, and HT-29, highlighting their potential as anticancer agents (Derya Osmaniye et al., 2018).
Safety And Hazards
N’-(5-Bromopyridin-2-yl)acetohydrazide is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
Eigenschaften
IUPAC Name |
N'-(5-bromopyridin-2-yl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O/c1-5(12)10-11-7-3-2-6(8)4-9-7/h2-4H,1H3,(H,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNGAKFSQJFTEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682417 | |
| Record name | N'-(5-Bromopyridin-2-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(5-Bromopyridin-2-yl)acetohydrazide | |
CAS RN |
1199773-29-9 | |
| Record name | N'-(5-Bromopyridin-2-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S,8R,9S,10R,17S)-10,17-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B571539.png)


